6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
“6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C12H17BClNO2 and a molecular weight of 253.53 . It is used in various chemical reactions and has several properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a chlorine atom and a methyl group attached. It also has a dioxaborolan group attached to the pyridine ring . More detailed structural analysis would require specific experimental data or computational modeling.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 340.5±42.0 °C and a predicted density of 1.12±0.1 g/cm3 . Its pKa is predicted to be 1.13±0.10 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone compounds The study involves the synthesis of compounds with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group through a three-step substitution reaction. The molecular structures were characterized using various spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) calculations were performed to further explore the conformation and properties of the molecules, providing a comprehensive analysis of the compounds' structure and physicochemical characteristics (Huang et al., 2021).
Synthesis, crystal structure, and vibrational properties studies of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline This research outlines the synthesis of compounds featuring the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The compounds were analyzed using spectroscopic methods and X-ray diffraction. DFT and TD-DFT calculations were utilized to examine their vibrational properties, molecular electrostatic potential, and frontier molecular orbitals, offering insights into their molecular structure and potential applications (Wu et al., 2021).
Luminescent Properties and Polymer Synthesis
Synthesis and Luminescent Properties of Fluorene Copolymers Bearing DCM Pendants This study focuses on the synthesis of copolymers integrating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The copolymers were synthesized via the palladium-catalyzed Suzuki coupling reaction and characterized extensively. The copolymers displayed unique absorption and emission properties, making them potential candidates for applications in optoelectronics (Cheon et al., 2005).
Organic Synthesis and Catalytic Applications
Catalytic Enantioselective Borane Reduction of Benzyl Oximes This research explores the synthesis of chiral pyridyl amines using the 1,3,2-dioxaborolan-2-yloxy moiety as a key intermediate. The study highlights the process's catalytic enantioselective approach, indicating the importance of these structures in producing chiral compounds with potential pharmaceutical applications (Huang et al., 2011).
Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling This research presents an optimized synthesis of medicinally important compounds involving a boronic ester with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The study emphasizes the applicability of these conditions to high-throughput chemistry and large-scale synthesis, demonstrating the utility of the mentioned moiety in complex organic syntheses (Bethel et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
Mode of Action
It is known that similar compounds can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The borylation and hydroboration reactions mentioned above can affect various biochemical pathways, particularly those involving alkylbenzenes, alkynes, and alkenes .
Result of Action
The borylation and hydroboration reactions mentioned above can lead to the formation of new compounds with potential biological activity .
Action Environment
The reactions involving this compound are known to be influenced by the presence of catalysts and the nature of the reactants .
Properties
IUPAC Name |
6-chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-8-6-7-9(14)15-10(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCRLWSFGILDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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